molecular formula C10H10BrFO2 B8322768 2-(4-Bromo-3-fluorophenyl)-1,3-dioxane

2-(4-Bromo-3-fluorophenyl)-1,3-dioxane

Cat. No. B8322768
M. Wt: 261.09 g/mol
InChI Key: JGKJWBWPTVSYKS-UHFFFAOYSA-N
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Patent
US07842685B2

Procedure details

4-Bromo-3-fluorobenzaldehyde (100.00 g, 492.6 mmol) was added to toluene (1 L). Propane-1,3-diol (42.72 mL, 591.1 mmol), and p-toluenesulfonic acid monohydrate (4.685 g, 24.63 mmol) were added to above and the reaction mixture was brought to reflux. The solvent (500 mL) was azeotroped off using a dean stark trap. The reaction mixture was cooled and extracted with sat. aqueous sodium bicarbonate (500 mL). The organics were dried over magnesium sulfate and concentrated in vacuo to give 2-(4-bromo-3-fluorophenyl)-1,3-dioxane as a white solid. MS (ESI) m/z: Calculated: 260.0/262.0; Observed: 260.9 (M++1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
42.72 mL
Type
reactant
Reaction Step Two
Quantity
4.685 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[F:10].[CH2:11](O)[CH2:12][CH2:13][OH:14].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[O:14][CH2:13][CH2:12][CH2:11][O:7]2)=[CH:4][C:3]=1[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1)F
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
42.72 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
4.685 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The solvent (500 mL) was azeotroped off
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with sat. aqueous sodium bicarbonate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1OCCCO1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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